2-Cyclopropyl-1-(1-pyrimidin-2-ylazetidin-3-yl)benzimidazole
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Overview
Description
2-Cyclopropyl-1-(1-pyrimidin-2-ylazetidin-3-yl)benzimidazole is a complex heterocyclic compound that features a benzimidazole core, a cyclopropyl group, and a pyrimidinylazetidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1-(1-pyrimidin-2-ylazetidin-3-yl)benzimidazole typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative to form the benzimidazole core . The cyclopropyl group can be introduced via cyclopropanation reactions, while the pyrimidinylazetidinyl moiety is often synthesized through nucleophilic substitution reactions involving pyrimidine derivatives and azetidine .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction conditions to control temperature, pressure, and pH levels .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-1-(1-pyrimidin-2-ylazetidin-3-yl)benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the benzimidazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-Cyclopropyl-1-(1-pyrimidin-2-ylazetidin-3-yl)benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1-(1-pyrimidin-2-ylazetidin-3-yl)benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with DNA and proteins, potentially inhibiting their function. The cyclopropyl and pyrimidinylazetidinyl groups may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler compound with a similar core structure.
Pyrimido[1,2-a]benzimidazoles: Compounds with similar pharmacological properties.
Cyclopropyl derivatives: Compounds featuring the cyclopropyl group, known for their stability and reactivity
Uniqueness
2-Cyclopropyl-1-(1-pyrimidin-2-ylazetidin-3-yl)benzimidazole is unique due to its combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-cyclopropyl-1-(1-pyrimidin-2-ylazetidin-3-yl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5/c1-2-5-15-14(4-1)20-16(12-6-7-12)22(15)13-10-21(11-13)17-18-8-3-9-19-17/h1-5,8-9,12-13H,6-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVFERHJPFUZIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)C5=NC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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